CID 71372661
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 71372661” is a chemical entity registered in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Analyse Chemischer Reaktionen
CID 71372661 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being replaced. The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting material.
Wissenschaftliche Forschungsanwendungen
CID 71372661 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it could be studied for its potential effects on biological systems, including its interactions with proteins, nucleic acids, or other biomolecules. In medicine, this compound may be investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways or its efficacy in treating certain diseases. In industry, this compound could be used in the development of new materials, pharmaceuticals, or other chemical products.
Wirkmechanismus
The mechanism of action of CID 71372661 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and the context in which it is used. For example, this compound may bind to a particular protein or enzyme, altering its activity and thereby modulating a specific biological pathway. The exact molecular targets and pathways involved would depend on the specific structure and properties of the compound.
Vergleich Mit ähnlichen Verbindungen
CID 71372661 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but differ in their specific chemical properties or biological activities. For example, compounds with similar molecular frameworks may exhibit different reactivity or selectivity in chemical reactions. The comparison of this compound with similar compounds can provide insights into its unique characteristics and potential advantages in various applications.
Eigenschaften
CAS-Nummer |
63443-86-7 |
---|---|
Molekularformel |
C12H9Cl3N2OTe |
Molekulargewicht |
431.2 g/mol |
InChI |
InChI=1S/C12H9Cl3N2O.Te/c1-17(2)12(18)11-10(15)9(14)8-6(13)4-3-5-7(8)16-11;/h3-5H,1-2H3; |
InChI-Schlüssel |
PDWSUOJWENFZSM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=NC2=C(C(=CC=C2)Cl)C(=C1Cl)Cl.[Te] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.